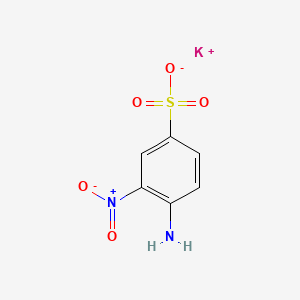

Potassium 3-nitrosulphanilate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

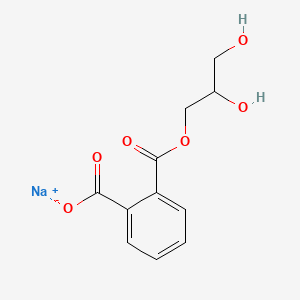

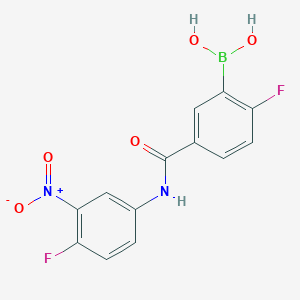

3-ニトロスルファニル酸カリウム (CAS 83763-39-7) は、分子式 C6H5KN2O5S を持つ黄色固体の化合物です。 染料や医薬品合成において広く使用されており、ニトロソ基転移試薬としての有効性で知られています 。 この化合物は、有機合成と医薬品化学において重要な役割を果たしています。

2. 製法

合成経路と反応条件: 3-ニトロスルファニル酸カリウムの合成は、通常、スルファニル酸のニトロ化、続いて水酸化カリウムによる中和を伴います。 反応条件は、制御された温度と、ニトロ化剤としての濃硝酸の使用を必要とする場合が多いです。

工業生産方法: 3-ニトロスルファニル酸カリウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、試薬の慎重な取り扱いと反応条件の最適化が含まれ、高収率と純度を確保します。 自動化されたシステムと反応器の使用により、生産中の整合性と安全性が維持されます。

3. 化学反応の分析

反応の種類: 3-ニトロスルファニル酸カリウムは、以下を含むさまざまな化学反応を起こします。

酸化: さまざまなニトロソ誘導体を形成するために酸化することができます。

還元: 還元反応により、対応するアミンに変換することができます。

置換: 特に求核剤の存在下で、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

置換: 条件は、通常、反応を促進するために塩基または酸を使用します。

主な生成物: これらの反応から生成される主な生成物には、さまざまなニトロソおよびアミノ誘導体が含まれ、これらは染料や医薬品の合成における貴重な中間体です。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-nitrosulphanilate typically involves the nitration of sulphanilic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of concentrated nitric acid as the nitrating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and safety during production.

化学反応の分析

Types of Reactions: Potassium 3-nitrosulphanilate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitroso derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various nitroso and amino derivatives, which are valuable intermediates in the synthesis of dyes and pharmaceuticals.

科学的研究の応用

3-ニトロスルファニル酸カリウムは、科学研究において幅広い用途があります。

化学: 有機合成、特にニトロソ化合物の形成における試薬として使用されます。

生物学: ニトロソ基転移を含む生化学的研究で役割を果たしています。

医学: この化合物は、特にニトロソ官能基を持つ薬剤の合成における医薬品の開発に使用されています。

作用機序

3-ニトロスルファニル酸カリウムの作用機序は、標的分子へのニトロソ基の転移を伴います。 この転移は、この化合物がニトロソドナーとして作用し、標的分子上の求核部位と相互作用する能力によって促進されます。 関与する分子標的および経路には、ニトロソ基転移反応に関与するさまざまな酵素やタンパク質が含まれます。

類似化合物:

- 4-ニトロスルファニル酸カリウム

- 3-ニトロスルファニル酸ナトリウム

- 3-ニトロベンゼンスルホン酸カリウム

比較: 3-ニトロスルファニル酸カリウムは、特定のニトロソ基転移能力により独特です。これは、類似の化合物ではそれほど顕著ではありません。 有機合成における試薬としての有効性と医薬品化学における役割は、他のニトロソおよびスルファニル酸誘導体とは異なります .

類似化合物との比較

- Potassium 4-nitrosulphanilate

- Sodium 3-nitrosulphanilate

- Potassium 3-nitrobenzenesulfonate

Comparison: Potassium 3-nitrosulphanilate is unique due to its specific nitroso group transfer capabilities, which are not as pronounced in similar compounds. Its effectiveness as a reagent in organic synthesis and its role in medicinal chemistry set it apart from other nitroso and sulphanilate derivatives .

特性

CAS番号 |

83763-39-7 |

|---|---|

分子式 |

C6H5KN2O5S |

分子量 |

256.28 g/mol |

IUPAC名 |

potassium;4-amino-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H6N2O5S.K/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 |

InChIキー |

KTGZCCQVKKTLJY-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)